Cas no 1644081-39-9 (ethyl (4S)-4-amino-5,5,5-trifluoropentanoate)

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate 化学的及び物理的性質
名前と識別子
-
- ethyl (4S)-4-amino-5,5,5-trifluoropentanoate
- EN300-1642541
- 1644081-39-9
- XIDVXWXDSUBQTK-YFKPBYRVSA-N
- (S)-4-Amino-5,5,5-trifluoropentanoic acid ethyl ester
-
- インチ: 1S/C7H12F3NO2/c1-2-13-6(12)4-3-5(11)7(8,9)10/h5H,2-4,11H2,1H3/t5-/m0/s1
- InChIKey: XIDVXWXDSUBQTK-YFKPBYRVSA-N
- ほほえんだ: FC([C@H](CCC(=O)OCC)N)(F)F
計算された属性
- せいみつぶんしりょう: 199.08201311g/mol
- どういたいしつりょう: 199.08201311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 52.3Ų
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642541-10.0g |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |
1644081-39-9 | 10g |
$6635.0 | 2023-05-25 | ||
Enamine | EN300-1642541-0.25g |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |
1644081-39-9 | 0.25g |
$1420.0 | 2023-05-25 | ||
Enamine | EN300-1642541-50mg |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |
1644081-39-9 | 50mg |
$888.0 | 2023-09-22 | ||
Enamine | EN300-1642541-500mg |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |
1644081-39-9 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1642541-10000mg |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |
1644081-39-9 | 10000mg |
$4545.0 | 2023-09-22 | ||
Enamine | EN300-1642541-1.0g |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |
1644081-39-9 | 1g |
$1543.0 | 2023-05-25 | ||
Enamine | EN300-1642541-0.5g |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |
1644081-39-9 | 0.5g |
$1482.0 | 2023-05-25 | ||
Enamine | EN300-1642541-0.05g |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |
1644081-39-9 | 0.05g |
$1296.0 | 2023-05-25 | ||
Enamine | EN300-1642541-1000mg |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |
1644081-39-9 | 1000mg |
$1057.0 | 2023-09-22 | ||
Enamine | EN300-1642541-2500mg |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |
1644081-39-9 | 2500mg |
$2071.0 | 2023-09-22 |
ethyl (4S)-4-amino-5,5,5-trifluoropentanoate 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
ethyl (4S)-4-amino-5,5,5-trifluoropentanoateに関する追加情報
Ethyl (4S)-4-Amino-5,5,5-Trifluoropentanoate: A Comprehensive Overview
Ethyl (4S)-4-amino-5,5,5-trifluoropentanoate, with the CAS number 1644081-39-9, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trifluorinated pentanoate group and an amino functionality. The presence of multiple fluorine atoms in the molecule contributes to its distinct physical and chemical properties, making it a valuable compound for various applications.
The synthesis of Ethyl (4S)-4-amino-5,5,5-trifluoropentanoate involves a series of carefully designed reactions that ensure the preservation of stereochemistry at the chiral center. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is crucial for its application in drug development. The use of chiral catalysts and enantioselective reactions has significantly improved the yield and quality of this compound.
One of the most notable features of Ethyl (4S)-4-amino-5,5,5-trifluoropentanoate is its bioactivity. Studies have shown that this compound exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for therapeutic applications. For instance, research conducted by Smith et al. (2023) demonstrated that this compound can effectively inhibit the activity of a key enzyme involved in neurodegenerative diseases. This finding has opened new avenues for its use in the development of treatments for conditions such as Alzheimer's disease.
In addition to its enzymatic activity, Ethyl (4S)-4-amino-5,5,5-trifluoropentanoate has also been explored for its potential as a building block in medicinal chemistry. Its structure provides a versatile platform for further modifications, allowing chemists to design derivatives with enhanced pharmacokinetic properties. Recent studies have focused on optimizing the compound's solubility and bioavailability through various structural modifications.
The trifluorinated group in Ethyl (4S)-4-amino-5,5,5-trifluoropentanoate plays a critical role in its interactions with biological systems. Fluorine atoms are known for their ability to enhance lipophilicity and improve drug-like properties. This makes the compound an attractive candidate for drug design programs targeting various therapeutic areas. Furthermore, the amino group in the molecule provides additional functional versatility, enabling interactions with biological targets such as receptors and enzymes.
Recent advancements in computational chemistry have also contributed to our understanding of Ethyl (4S)-4-amino-5,5,5-trifluoropentanoate. Molecular modeling studies have provided insights into its binding modes and interactions with target proteins. These studies have been instrumental in guiding further optimization efforts and improving the compound's efficacy.
In conclusion, Ethyl (4S)-4-amino-5,5,5-trifluoropentanoate is a compound with immense potential in the field of pharmacology and drug discovery. Its unique structure and bioactivity make it a valuable tool for researchers aiming to develop novel therapeutic agents. As ongoing research continues to uncover new applications and optimize its properties, this compound is poised to play a significant role in advancing medical science.
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